molecular formula C26H28FN3O5S B12499396 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide

Cat. No.: B12499396
M. Wt: 513.6 g/mol
InChI Key: XWEQVVOIAVGVFN-UHFFFAOYSA-N
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Description

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and an acetamido group, all attached to a benzamide backbone.

Properties

Molecular Formula

C26H28FN3O5S

Molecular Weight

513.6 g/mol

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C26H28FN3O5S/c1-18(2)16-28-26(32)23-6-4-5-7-24(23)29-25(31)17-30(20-10-12-21(35-3)13-11-20)36(33,34)22-14-8-19(27)9-15-22/h4-15,18H,16-17H2,1-3H3,(H,28,32)(H,29,31)

InChI Key

XWEQVVOIAVGVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. One common synthetic route starts with the nucleophilic aromatic substitution of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with 2-bromoacetamide to form 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}. Finally, this compound is coupled with N-(2-methylpropyl)benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-{2-[N-(4-hydroxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide.

    Reduction: Formation of 2-{2-[N-(4-aminophenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide: Known for its use as a beta-3 adrenergic agonist.

    4-nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: Used in biochemical assays as a substrate for enzyme activity.

Uniqueness

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and fluorobenzenesulfonamido groups provide unique reactivity and binding characteristics, making it a valuable compound for various research and industrial applications.

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